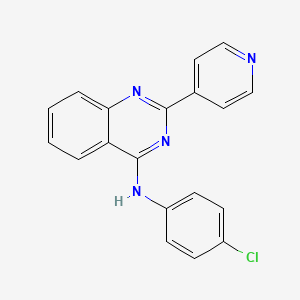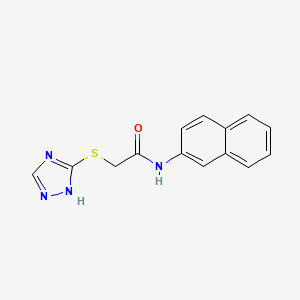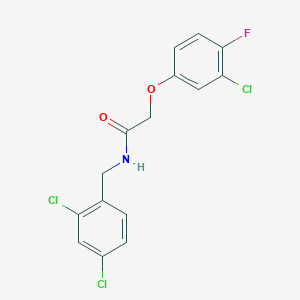![molecular formula C16H16FNO4S B5779952 4-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5779952.png)
4-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycinate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in pharmaceuticals and medicinal chemistry. This compound is a glycine receptor antagonist that has been shown to have promising effects in the treatment of various neurological disorders, including epilepsy and chronic pain. In
作用机制
The mechanism of action of 4-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycinate involves its binding to glycine receptors and blocking their activity. Glycine receptors are inhibitory neurotransmitter receptors that are involved in the regulation of neuronal excitability. By blocking these receptors, this compound reduces neuronal excitability and can potentially treat neurological disorders such as epilepsy and chronic pain.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. In a study published in the Journal of Medicinal Chemistry, it was found to have potent anticonvulsant effects in animal models of epilepsy. It was also found to have analgesic effects in animal models of chronic pain. These effects are likely due to its ability to block glycine receptors and reduce neuronal excitability.
实验室实验的优点和局限性
One advantage of 4-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycinate is its potency as a glycine receptor antagonist. It has been shown to be more potent than other glycine receptor antagonists, making it a potential candidate for the treatment of neurological disorders. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain lab experiments.
未来方向
There are several future directions for the research and development of 4-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycinate. One potential direction is the optimization of its synthesis method to improve yield and purity. Another direction is the exploration of its potential applications in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the long-term effects and safety of this compound in humans.
Conclusion:
In conclusion, this compound is a synthetic compound with promising applications in pharmaceuticals and medicinal chemistry. Its potency as a glycine receptor antagonist makes it a potential candidate for the treatment of neurological disorders such as epilepsy and chronic pain. Further research is needed to explore its potential applications and optimize its synthesis method.
合成方法
The synthesis of 4-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycinate involves several steps. The first step is the reaction of 4-fluorobenzylamine with p-toluenesulfonyl chloride to form 4-fluorobenzyl p-toluenesulfonate. This intermediate is then reacted with glycine in the presence of a base to form the final product, this compound. This synthesis method has been reported in several scientific papers and has been optimized for high yield and purity.
科学研究应用
4-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycinate has been extensively studied for its potential applications in pharmaceuticals and medicinal chemistry. It has been shown to have promising effects in the treatment of various neurological disorders, including epilepsy and chronic pain. In a study published in the Journal of Medicinal Chemistry, this compound was found to be a potent antagonist of glycine receptors, which are involved in the regulation of neuronal excitability. This makes it a potential candidate for the treatment of epilepsy, which is characterized by abnormal neuronal excitability.
属性
IUPAC Name |
(4-fluorophenyl)methyl 2-[(4-methylphenyl)sulfonylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO4S/c1-12-2-8-15(9-3-12)23(20,21)18-10-16(19)22-11-13-4-6-14(17)7-5-13/h2-9,18H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLONLGGPRHQVIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)OCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-{[2-(2-nitrophenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5779874.png)


![4-({[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5779911.png)
![2-(benzoylamino)-N-[2-(dimethylamino)ethyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5779913.png)

![2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide](/img/structure/B5779927.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N,3-dimethylbenzamide](/img/structure/B5779950.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5779954.png)


![2-[4-(acetylamino)phenoxy]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B5779969.png)
![N-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5779971.png)